1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one
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Overview
Description
1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one is an organic compound that features a bromine atom, an amino group, and a fluorine atom attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 1-(3-Amino-2-fluorophenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety profiles .
Chemical Reactions Analysis
1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new compounds with potential biological activity.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in studying structure-activity relationships.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds, which are important in drug discovery.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .
Scientific Research Applications
1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(3-Amino-2-fluorophenyl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
3-Amino-2-fluorophenylboronic acid: Contains a boronic acid group instead of a bromine atom, making it useful in different types of coupling reactions.
3-Amino-2-fluorophenyl)methanol:
These comparisons highlight the unique aspects of this compound, such as its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C9H9BrFNO |
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Molecular Weight |
246.08 g/mol |
IUPAC Name |
1-(3-amino-2-fluorophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrFNO/c1-5(10)9(13)6-3-2-4-7(12)8(6)11/h2-5H,12H2,1H3 |
InChI Key |
CDAKDMHAJDDJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)N)F)Br |
Origin of Product |
United States |
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